2β-3α-5α-21-chloro-3-hydroxy-2-(4-morpholinyl)-pregnan-20-one (Org 20599) is a synthetic neuroactive steroid. Neuroactive steroids are a class of endogenous steroids that rapidly alter neuronal excitability by interacting with neurotransmitter receptors at the cell surface. [] Org 20599 has been studied extensively for its interactions with the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. [, ] Org 20599 is a potent positive allosteric modulator of GABAA receptors, meaning it enhances the effects of GABA at the receptor. []
Molecular Structure Analysis
The molecular formula of Org 20599 is C25H40ClNO3, and its molecular weight is 438.05 g/mol. [] The structure includes a pregnane steroid backbone with a morpholine group at position 2 and a chlorine atom at position 21. []
Mechanism of Action
Org 20599 acts as a positive allosteric modulator of GABAA receptors. It binds to a site on the receptor distinct from the GABA binding site and enhances the effects of GABA when it binds. [, ] This potentiation of GABAergic neurotransmission leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. []
Applications
The mechanism of action of neuroactive steroids: Research has utilized Org 20599 to examine how neuroactive steroids interact with GABAA receptors and modulate their activity. [, ]
The development of new anesthetic agents: The potent anesthetic effects of Org 20599 have made it a valuable tool for researchers exploring novel anesthetic compounds with improved safety and efficacy profiles. []
The treatment of neurological disorders: While not yet approved for clinical use, the potential therapeutic benefits of Org 20599 are being investigated in preclinical models of anxiety, epilepsy, and other neurological conditions. []
Related Compounds
Pregnanolone
Compound Description: Pregnanolone is an endogenous neuroactive steroid that acts as a positive allosteric modulator of the GABAA receptor. [, ] It is known to exhibit sedative, anxiolytic, and anticonvulsant effects. []
Relevance: Pregnanolone shares a steroidal backbone with Org 20599 and is also known to interact with the GABAA receptor. [] This structural similarity and shared target make it a relevant compound for comparison in studies investigating the pharmacological profile of Org 20599.
Alphaxalone
Compound Description: Alphaxalone is a synthetic neuroactive steroid that acts as a general anesthetic by potentiating GABAA receptor function. []
Relevance: Like Org 20599, alphaxalone is a neuroactive steroid that modulates GABAA receptor activity. [] Comparing its pharmacological profile to that of Org 20599 helps in understanding the structure-activity relationship of neuroactive steroids at this receptor.
Compound Description: ORG 21465 is a synthetic neuroactive steroid. [] Like Org 20599, it demonstrates activity at the GABAA receptor. []
Relevance: ORG 21465 is structurally similar to Org 20599, both being synthetic neuroactive steroids. [] A key study highlighted that while ORG 21465 and Org 20599, alongside other related neuroactive steroids, exhibit varying potencies at the GABAA receptor, they share a similar intrinsic efficacy. [] This finding suggests that modifications to the steroid backbone, while impacting potency, may not fundamentally alter the maximal biological effect achievable at the GABAA receptor.
Progesterone (P4)
Compound Description: Progesterone is an endogenous steroid hormone with a variety of functions, including roles in the female reproductive cycle and pregnancy. It can also be metabolized into neuroactive steroids that interact with the GABAA receptor. [, ]
Relevance: One study investigated the potential of Progesterone (P4) and its derivative, Org OD02-0, to enhance the sensitivity of lung adenocarcinoma cells to EGFR-TKIs. [] Given that this study focuses on Org OD02-0, a close derivative of Progesterone, and its interaction with a membrane receptor, it can be inferred that Org 20599, given its structural similarity to Progesterone, might also exhibit interactions with membrane-bound receptors, specifically the membrane progesterone receptor alpha (mPRα). This potential cross-reactivity with mPRα is further supported by the observation that P4's inhibitory effects on lung adenocarcinoma cell growth are mediated through mPRα. [] This suggests a potential avenue for exploring the anti-tumorigenic properties of Org 20599 via mPRα.
Org OD02‐0
Compound Description: Org OD02-0 is a derivative of progesterone and a specific agonist of the membrane progesterone receptor alpha (mPRα). [, ] It has shown potential in enhancing the sensitivity of lung adenocarcinoma cells to EGFR-TKIs. []
Relevance: The structural similarity of Org OD02‐0 to Org 20599, particularly their shared steroid-based structure, suggests that Org 20599 may also interact with mPRα. This is further supported by studies highlighting P4 and Org OD02-0's ability to inhibit lung adenocarcinoma cell growth via mPRα. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ONO-7300243 is an antagonist of lysophosphatidic acid receptor 1 (LPA1; IC50 = 0.16 µM). It is selective for LPA1 over the LPA2 and LPA3 receptors (IC50s = 8.6 and >10 µM, respectively). ONO-7300243 dose-dependently reduces intraurethral pressure induced by LPA in rats (ID50 = 11.6 mg/kg) without affecting mean blood pressure. ONO-7300243 is a novel, potent LPA1 antagonist (LPA1: IC50 = 160 nM, LPA induced rat IUP model ID50 =11.6 mg/kg p.o.). ONO-7300243 showed good efficacy in vivo. The oral dosing of ONO-7300243 at 30 mg/kg led to reduced intraurethral pressure in rats. Notably, ONO-7300243 was equal in potency to the α1 adrenoceptor antagonist tamsulosin, which is used in clinical practice to treat dysuria with benign prostatic hyperplasia (BPH). In contrast to tamsulosin, ONO-7300243 had no impact on the mean blood pressure at this dose. These results suggest that LPA1 antagonists could be used to treat BPH without affecting the blood pressure. Lysophosphatidic acid (LPA) evokes various physiological responses through a series of G protein-coupled receptors known as LPA1−6.
Tamnorzatinib is an orally available and selective inhibitor of the receptor tyrosine kinases (RTKs) Axl (UFO) and Mer, with potential antineoplastic activity. Upon administration, tamnorzatinib targets and binds to both Axl and Mer, and prevents their activity. This blocks Axl- and Mer-mediated signal transduction pathways, and inhibits proliferation and migration of Axl- and Mer-overexpressing tumor cells. Axl and Mer, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with drug resistance and poor prognosis.
ONO-7579 is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, ONO-7579 specifically targets and binds to TRK and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins.
ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. ONO-8130 suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths. Orally available EP1 receptor antagonist. ONO-8130 is an orally available EP1 receptor antagonist.
Prostaglandin E2 (PGE2) initiates its cellular effects by activating one of four E prostanoid (EP) receptors, EP1-4. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor (Ki = 0.6 and 1.7 nM for human and mouse EP1, respectively, versus 67 and 76 nM for mouse EP3 and human thromboxane receptor, respectively, and >1,000 nM for other receptors). ONO-8711 effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer. It also suppresses pain and acid-induced HCO3- secretion in the stomach. ONO-8711 is a selective EP1 antagonist.
ONO-8809 is a thromboxane A2 receptor antagonist potentially for the treatment of stroke. ONO-8809 inhibited the LTC4-induced airway hyperresponsiveness to histamine in a dose-dependent manner, but not the airway wall thickening induced by LTC4, suggesting that the effect of LTC4 on bronchial hyperresponsiveness is likely to be mediated through TXA2. Macrophage accumulation and matrix metalloproteinase-9 (MMP-9) activity in the stroke-negative area in the contralateral cerebral cortex to the stroke lesion of salt-loaded SHRSP and 8-iso-PGF2alpha-treated SHRSP were significantly reduced by ONO-8809 treatment.